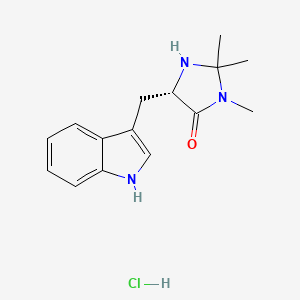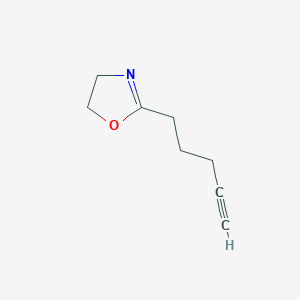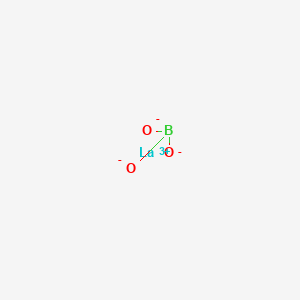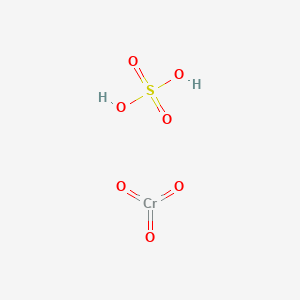
Trioxochromium sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trioxochromium sulfuric acid, also known as chromium trioxide sulfuric acid, is a chemical compound with the formula H2CrO7S. It is a combination of chromium trioxide (CrO3) and sulfuric acid (H2SO4). This compound is known for its strong oxidizing properties and is commonly used in various chemical reactions and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trioxochromium sulfuric acid can be synthesized by carefully mixing chromium trioxide with concentrated sulfuric acid. The reaction is highly exothermic and should be conducted under controlled conditions to prevent any hazardous situations. The general reaction is as follows: [ \text{CrO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{H}_2\text{CrO}_7\text{S} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of chromium trioxide to sulfuric acid in large reactors. The mixture is then cooled and stored in appropriate containers to prevent decomposition and ensure safety .
Analyse Des Réactions Chimiques
Types of Reactions: Trioxochromium sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: It acts as a powerful oxidizing agent, converting primary alcohols to aldehydes and secondary alcohols to ketones.
Reduction: It can be reduced to chromium(III) compounds under certain conditions.
Substitution: It can participate in substitution reactions where it replaces other functional groups in organic compounds.
Common Reagents and Conditions:
Oxidation Reactions: Commonly used with primary and secondary alcohols under acidic conditions.
Reduction Reactions: Often involves reducing agents like sodium bisulfite.
Substitution Reactions: Typically involves organic substrates and specific catalysts.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Chromium(III) sulfate.
Substitution: Various substituted organic compounds.
Applications De Recherche Scientifique
Trioxochromium sulfuric acid has a wide range of applications in scientific research, including:
Chemistry: Used as an oxidizing agent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of trioxochromium sulfuric acid involves its strong oxidizing properties. It can transfer oxygen atoms to other molecules, thereby oxidizing them. This process often involves the formation of intermediate complexes and the subsequent release of chromium(III) ions. The molecular targets and pathways include:
Oxidation of Organic Compounds: Involves the transfer of oxygen atoms to carbon atoms in organic molecules.
Induction of Apoptosis: Involves the generation of reactive oxygen species (ROS) that can damage cellular components and induce programmed cell death
Comparaison Avec Des Composés Similaires
Trioxochromium sulfuric acid can be compared with other similar compounds such as:
Chromium Trioxide (CrO3): A strong oxidizing agent used in similar applications but without the stabilizing effect of sulfuric acid.
Sulfuric Acid (H2SO4): A strong acid used in various chemical reactions but lacks the oxidizing properties of chromium trioxide.
Jones Reagent: A mixture of chromium trioxide and sulfuric acid in acetone, used specifically for the oxidation of alcohols to carbonyl compounds.
Uniqueness: this compound is unique due to its combination of strong acidic and oxidizing properties, making it highly effective in various chemical processes .
Propriétés
Formule moléculaire |
CrH2O7S |
|---|---|
Poids moléculaire |
198.08 g/mol |
Nom IUPAC |
sulfuric acid;trioxochromium |
InChI |
InChI=1S/Cr.H2O4S.3O/c;1-5(2,3)4;;;/h;(H2,1,2,3,4);;; |
Clé InChI |
HNPXHFOTGAXAJY-UHFFFAOYSA-N |
SMILES canonique |
OS(=O)(=O)O.O=[Cr](=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid](/img/structure/B12058336.png)

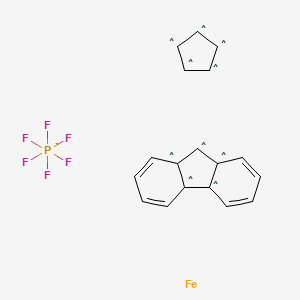

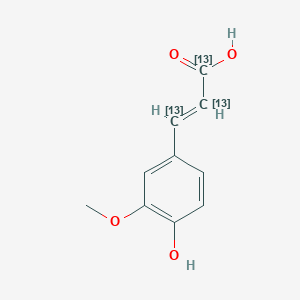
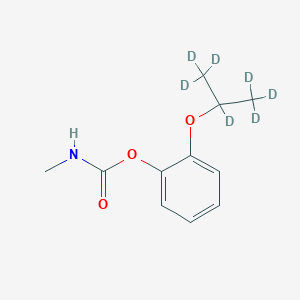
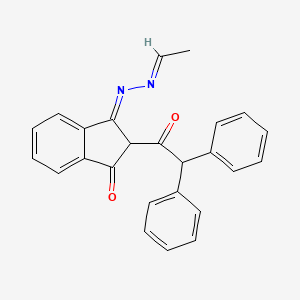
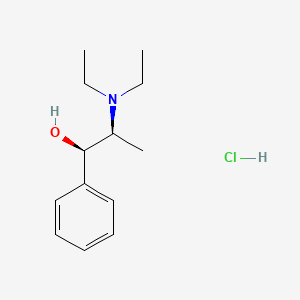
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12058382.png)

